4,4'-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene)
Description
Properties
IUPAC Name |
1-(trifluoromethyl)-4-[3-[2-[4-(trifluoromethyl)phenyl]ethyl]heptyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F6/c1-2-3-4-17(5-7-18-9-13-20(14-10-18)22(24,25)26)6-8-19-11-15-21(16-12-19)23(27,28)29/h9-17H,2-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHHGNCHAZXFBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CCC1=CC=C(C=C1)C(F)(F)F)CCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743690 | |
| Record name | 1-(Trifluoromethyl)-4-(3-{2-[4-(trifluoromethyl)phenyl]ethyl}heptyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1076197-62-0 | |
| Record name | 1-(Trifluoromethyl)-4-(3-{2-[4-(trifluoromethyl)phenyl]ethyl}heptyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743690 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) involves several steps. One common method includes the reaction of 4-trifluoromethylbenzene with a butylpentane derivative under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency .
Chemical Reactions Analysis
4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the trifluoromethyl groups to methyl groups under specific conditions.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the trifluoromethyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Scientific Research Applications
Introduction to 4,4'-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene)
4,4'-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene), with the CAS number 1076197-62-0, is a synthetic compound characterized by its unique molecular structure and properties. Its molecular formula is C23H26F6, and it has a molar mass of approximately 416.44 g/mol. This compound has garnered attention in various scientific fields due to its potential applications in materials science, pharmaceuticals, and chemical synthesis.
Materials Science
In materials science, the compound is explored for its potential as a component in high-performance polymers and coatings. The presence of trifluoromethyl groups enhances the thermal stability and chemical resistance of materials, making them suitable for harsh environments.
Case Study: High-Performance Coatings
Research indicates that incorporating trifluoromethyl-substituted compounds into polymer matrices can significantly improve their weathering resistance and mechanical properties. A study demonstrated that coatings formulated with such compounds exhibited lower degradation rates under UV exposure compared to traditional coatings.
Pharmaceuticals
The compound's unique structure may also provide avenues for pharmaceutical applications. Its trifluoromethyl groups can enhance bioactivity and lipophilicity, which are desirable traits in drug design.
Case Study: Drug Design
A recent investigation into drug candidates revealed that compounds with similar structural motifs showed increased potency against specific biological targets. The incorporation of trifluoromethyl groups was linked to improved binding affinity and metabolic stability.
Chemical Synthesis
In chemical synthesis, 4,4'-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) serves as a versatile building block for synthesizing more complex molecules. Its reactivity allows for various transformations that can yield novel compounds with tailored properties.
Case Study: Synthesis of Novel Fluorinated Compounds
A synthetic pathway utilizing this compound as a precursor has been developed to create fluorinated derivatives that exhibit enhanced activity in organic reactions. This approach underscores the utility of trifluoromethylated compounds in expanding the library of fluorinated chemicals.
Mechanism of Action
The mechanism of action of 4,4’-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in drug design and delivery. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Molecular Comparison
Table 2: Thermal and Solubility Properties
High-Performance Polymers
- Polyimide Synthesis (): Analogous diamines with trifluoromethyl groups (e.g., 1,4-bis(4-amino-2-trifluoromethylphenoxy)benzene) yield polyimides with low dielectric constants (2.5–2.9) and high glass transition temperatures (>300°C). The -CF₃ groups reduce water absorption and improve solubility in polar aprotic solvents .
Electronic Materials
- Doping of Monolayer TMDs (): 1,3-Bis(trifluoromethyl)benzene enhances electron doping in TMDs due to strong electron-withdrawing effects. The target compound’s alkyl chain may enable controlled physisorption for tailored electronic modulation .
Biological Activity
4,4'-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene), identified by its CAS number 1076197-62-0, is a compound of increasing interest in the field of medicinal chemistry and biological research. This compound features a unique structure characterized by a butylpentane backbone and two trifluoromethyl-substituted phenyl groups, which may confer distinctive biological properties.
- Molecular Formula : C23H26F6
- Molecular Weight : 416.44 g/mol
- LogP : 8.096 (indicating high lipophilicity) .
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of the trifluoromethyl groups, which are known to enhance metabolic stability and lipophilicity. These properties may influence the compound's interaction with biological targets, such as enzymes or receptors.
Antimicrobial Activity
The antimicrobial potential of similar compounds has been investigated, revealing that trifluoromethylated phenyl derivatives exhibit activity against a range of bacterial strains. The lipophilic nature of such compounds may facilitate membrane penetration and disrupt bacterial cell integrity. While direct evidence for the antimicrobial activity of 4,4'-(3-butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) is not yet available, it is reasonable to hypothesize similar effects based on structural similarities .
Case Studies and Research Findings
- Anticancer Screening : A study evaluating various trifluoromethyl-substituted compounds found that those with higher lipophilicity showed enhanced cytotoxicity against breast cancer cell lines. The study suggested that further exploration into the structure-activity relationship could yield valuable insights into developing new anticancer agents .
- Antimicrobial Efficacy : Research involving related compounds indicated that trifluoromethyl substitutions significantly improved antimicrobial activity against Gram-positive bacteria. This suggests that 4,4'-(3-butylpentane-1,5-diyl)bis((trifluoromethyl)benzene) could be a candidate for further investigation in this area .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and purification strategies for 4,4'-(3-Butylpentane-1,5-diyl)bis((trifluoromethyl)benzene)?
- Methodological Answer : The synthesis typically involves coupling reactions of trifluoromethyl-substituted aromatic precursors with alkyl linkers. For example, brominated intermediates like 1-bromo-3,5-bis(trifluoromethyl)benzene (CAS 328-70-1) can undergo nucleophilic substitution or cross-coupling reactions with diols or diamines . Purification via column chromatography or recrystallization (e.g., using hexane/ethyl acetate) is critical to remove unreacted precursors. Purity verification should employ HPLC (>95% purity thresholds) and NMR to confirm trifluoromethyl group integrity .
Q. How can spectroscopic techniques (NMR, FTIR) be used to characterize the structure and purity of this compound?
- Methodological Answer :
- and NMR : The trifluoromethyl groups () resonate as singlets near -60 to -64 ppm in NMR, while alkyl chain protons appear as multiplet signals in NMR .
- FTIR : Strong absorption bands at 1120–1250 cm confirm C-F stretching, and aromatic C-H bending appears near 800–850 cm .
- Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for (exact mass: 398.15 g/mol).
Q. What are the key reactivity patterns of this compound in polymer synthesis (e.g., polyimides)?
- Methodological Answer : The compound’s trifluoromethyl groups enhance solubility and reduce crystallinity in polyimides. When copolymerized with dianhydrides (e.g., 6FDA or BPADA), it forms thermally stable, flexible films. Reaction conditions (e.g., anhydrous DMAc solvent, 180–220°C imidization) must be optimized to avoid side reactions like crosslinking .
Advanced Research Questions
Q. How do computational methods (DFT, MD simulations) predict the thermal and mechanical properties of polymers derived from this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates electronic interactions between trifluoromethyl groups and polymer backbones, predicting glass transition temperatures (). Molecular Dynamics (MD) simulations model chain mobility and free volume distribution, correlating with experimental tensile strength (e.g., 120–150 MPa) and thermal stability (>400°C) . For example, simulations of polyimides incorporating this monomer align with experimental TGA data showing <5% weight loss at 450°C .
Q. How can researchers resolve contradictions in reported solubility parameters of polyimides containing this monomer?
- Methodological Answer : Discrepancies arise from variations in polymer backbone rigidity and solvent polarity. Systematic solubility tests in aprotic solvents (DMF, NMP) should be paired with Hansen solubility parameter calculations. For instance, trifluoromethyl groups lower polarity (), improving solubility in low-polarity solvents like THF .
Q. What strategies mitigate side reactions during the synthesis of high-molecular-weight polyimides using this monomer?
- Methodological Answer :
- Stoichiometric Control : Maintain a 1:1 molar ratio of diamine to dianhydride to prevent oligomerization.
- Inert Atmosphere : Use nitrogen or argon to avoid hydrolysis of reactive intermediates.
- Catalytic Additives : Triphenyl phosphite or pyridine can accelerate imidization while suppressing branching .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
